Iridin

Description

This compound has been reported in Iris tectorum, Iris milesii, and other organisms with data available.

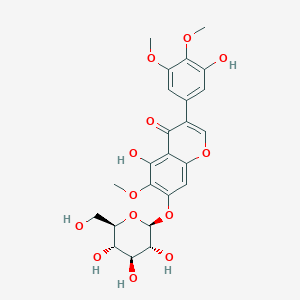

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O13/c1-32-13-5-9(4-11(26)22(13)33-2)10-8-35-12-6-14(23(34-3)19(29)16(12)17(10)27)36-24-21(31)20(30)18(28)15(7-25)37-24/h4-6,8,15,18,20-21,24-26,28-31H,7H2,1-3H3/t15-,18-,20+,21-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQCUTNLHUQZLR-OZJWLQQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197689 | |

| Record name | Iridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-74-7 | |

| Record name | Iridin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iridin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IRIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NTS007OHQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isolating Iridin: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 13, 2025 – For researchers, scientists, and professionals in drug development, the isolation of pure, bioactive compounds from natural sources is a critical first step in the discovery pipeline. This technical guide provides an in-depth overview of the methodologies for isolating the isoflavone iridin from various Iris species. The guide consolidates quantitative data, details experimental protocols, and visualizes key processes to facilitate a comprehensive understanding of the isolation workflow.

This compound, a 7-glucoside of irigenin, is a characteristic isoflavone found in the rhizomes of several Iris species, including Iris tectorum, Iris germanica, and Iris florentina.[1] This compound has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antitumor activities.[2][3] This guide focuses on the core technical aspects of its extraction, purification, and analysis, providing a solid foundation for further research and development.

Quantitative Analysis of this compound in Iris Species

The concentration of this compound can vary significantly among different Iris species and even within the same species collected from different geographical locations. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the precise quantification of this compound in plant extracts.[4][5] A summary of reported this compound content in various Iris species is presented below.

| Iris Species | Plant Part | This compound Content (% Dry Weight) | Reference |

| Iris germanica | Rhizome | 8.23% | [4][5] |

| Iris kashmiriana | Rhizome | Not specified, but present | [4] |

| Iris ensata | Rhizome | Not specified, but present | [4] |

| Iris spuria | Rhizome | Not specified, but present | [4] |

| Iris crocea | Rhizome | 1.11% | [4][5] |

Experimental Protocols

A successful isolation workflow for this compound involves a multi-step process encompassing extraction, purification, and analysis. The following sections provide detailed methodologies for each of these critical stages.

Extraction of this compound from Iris Rhizomes

The initial step involves the efficient extraction of this compound from the plant matrix. Ultrasound-Assisted Extraction (UAE) has been shown to be an effective method for enhancing the extraction yield of isoflavones from Iris tectorum.[6]

Materials and Equipment:

-

Dried and powdered rhizomes of Iris species (60-80 mesh)[6]

-

Methanol (70% v/v in water)[6]

-

Ultrasonic bath or probe sonicator (150 W)[6]

-

Shaker or magnetic stirrer

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh a known amount of powdered Iris rhizome.

-

Add 70% methanol at a solvent-to-solid ratio of 15:1 (mL/g).[6]

-

Place the mixture in an ultrasonic bath at a temperature of 45°C.[6]

-

Apply ultrasound at a power of 150 W for 45 minutes.[6]

-

After sonication, filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Purification of this compound

The crude extract contains a mixture of compounds. A combination of column chromatography techniques is typically employed for the purification of this compound.

2.1. Macroporous Resin Column Chromatography (Initial Purification)

This step aims to enrich the isoflavone fraction and remove highly polar or non-polar impurities.

Materials and Equipment:

-

Crude this compound extract

-

Macroporous resin (e.g., D101)

-

Glass column

-

Ethanol (various concentrations)

-

Deionized water

Procedure:

-

Pre-treat the macroporous resin by soaking in ethanol for 24 hours, followed by washing with deionized water until neutral.

-

Pack the resin into a glass column.

-

Dissolve the crude extract in a small volume of the initial mobile phase (e.g., water).

-

Load the dissolved extract onto the column.

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 30%, 50%, 70%, 95% ethanol in water).

-

Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

-

Pool the fractions containing this compound and concentrate them using a rotary evaporator.

2.2. Silica Gel Column Chromatography (Fine Purification)

This step further purifies this compound from other less polar or more polar isoflavonoids.

Materials and Equipment:

-

This compound-enriched fraction from the previous step

-

Silica gel (100-200 mesh)

-

Glass column

-

Solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol)

-

Fraction collector

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase.

-

Pack the slurry into a glass column, ensuring no air bubbles are trapped.

-

Dissolve the this compound-enriched fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity. The exact gradient will need to be optimized based on TLC analysis of the starting material.

-

Collect fractions using a fraction collector.

-

Analyze the collected fractions by TLC or HPLC to identify those containing pure this compound.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Analytical Quantification by HPLC

The purity and concentration of the isolated this compound are determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials and Equipment:

-

Purified this compound

-

This compound standard

-

HPLC system with a C18 column and a UV or DAD detector

-

Mobile phase: Methanol and water (e.g., 30:70 v/v, isocratic)[4][5]

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare a standard stock solution of this compound in methanol.

-

Create a calibration curve by preparing a series of dilutions of the standard stock solution.

-

Dissolve a known weight of the purified this compound in methanol to prepare the sample solution.

-

Filter all standard and sample solutions through a 0.45 µm syringe filter.

-

Set the HPLC parameters:

-

Inject the standard solutions to generate the calibration curve.

-

Inject the sample solution.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing the Workflow and Biological Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for this compound isolation and a key signaling pathway affected by this compound.

Recent studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway.[7][8][9] The following diagram illustrates this proposed mechanism of action.

This technical guide provides a foundational framework for the isolation and analysis of this compound from Iris species. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and research objectives. The continued investigation into the properties and applications of this compound holds promise for the development of new therapeutic agents.

References

- 1. chesci.com [chesci.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. jordilabs.com [jordilabs.com]

- 4. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agro.icm.edu.pl [agro.icm.edu.pl]

- 9. [PDF] Quantitative Analysis of this compound in the Different Species of Iris Plant by Reverse Phase High Pressure Liquid Chromatography | Semantic Scholar [semanticscholar.org]

Iridin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iridin, a natural isoflavone found in plants of the Iris family, has emerged as a promising candidate in cancer research, demonstrating a multifaceted mechanism of action against various cancer cell types. This technical guide provides an in-depth overview of the molecular pathways targeted by this compound, its effects on key cellular processes central to cancer progression, and detailed experimental methodologies for its study. This compound has been shown to inhibit cancer cell proliferation, induce apoptosis and cell cycle arrest, and potentially modulate metastasis and autophagy. The primary signaling pathway implicated in its anti-cancer effects is the PI3K/Akt pathway, with evidence also suggesting the involvement of the MAPK and JAK/STAT signaling cascades. This document synthesizes the current understanding of this compound's anti-cancer properties to support further research and drug development efforts.

Introduction

This compound is a flavonoid compound that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] This guide focuses on the molecular mechanisms underlying this compound's effects on cancer cells, providing a comprehensive resource for researchers in oncology and drug discovery.

Effects on Cancer Cell Viability

This compound has been demonstrated to reduce the viability of various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| AGS | Gastric Cancer | 161.3 | [3] |

Further research is needed to establish a comprehensive profile of this compound's IC50 values across a wider range of cancer cell lines.

Core Mechanisms of Action

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. Evidence primarily points to the activation of the extrinsic apoptotic pathway.[3]

Key Molecular Events:

-

Upregulation of Death Receptors and Ligands: this compound treatment leads to an increased expression of Fas and FasL, key components of the extrinsic apoptosis pathway.[3]

-

Caspase Activation: This upregulation of Fas/FasL initiates a downstream cascade, leading to the cleavage and activation of caspase-8 and subsequently caspase-3.[3]

-

PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]

-

No Involvement of Intrinsic Pathway: Studies in AGS gastric cancer cells have shown that this compound does not significantly alter the expression of proteins involved in the intrinsic (mitochondrial) apoptotic pathway, such as Bax and Bcl-xL.[3]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, thereby inhibiting cancer cell proliferation.[3]

Key Molecular Events:

-

Downregulation of G2/M Checkpoint Proteins: this compound treatment results in the decreased expression of key proteins that regulate the G2/M transition, including Cdc25C, Cyclin-dependent kinase 1 (CDK1), and Cyclin B1.[3] This prevents cancer cells from entering mitosis and leads to an accumulation of cells in the G2/M phase.

Inhibition of Key Signaling Pathways

The anti-cancer effects of this compound are mediated through the modulation of several critical intracellular signaling pathways that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. This compound has been shown to be a potent inhibitor of this pathway.[3]

Mechanism of Inhibition:

-

This compound decreases the phosphorylation of both PI3K and its downstream effector Akt in a dose-dependent manner, leading to the inactivation of the pathway.[3] The inhibition of the PI3K/Akt pathway by this compound is a key mechanism underlying its pro-apoptotic and cell cycle inhibitory effects.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. While direct studies on this compound's effect on the entire MAPK pathway are limited, some evidence suggests its potential involvement. For instance, the aglycone of this compound, Irigenin, has been shown to downregulate the ERK/MAPK signaling pathway.[4] Further research is needed to fully elucidate the role of the MAPK pathway in this compound's mechanism of action.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a critical role in cytokine signaling and is often constitutively active in cancer, promoting cell proliferation and survival. One study has suggested that this compound can bind to the active site of pyruvate kinase M2 (PKM2), leading to the downregulation of the JAK/STAT signaling pathway.[2]

Potential Anti-Metastatic Effects

While direct evidence for this compound's anti-metastatic properties is still emerging, studies on the related compound Irisin suggest potential mechanisms that may be shared. Metastasis is a multi-step process involving cell migration, invasion, and colonization of distant sites.

Potential Mechanisms of Action:

-

Inhibition of Epithelial-to-Mesenchymal Transition (EMT): EMT is a process where epithelial cells acquire mesenchymal characteristics, enabling them to become more motile and invasive. Irisin has been shown to inhibit EMT by increasing the expression of the epithelial marker E-cadherin and decreasing the expression of mesenchymal markers like N-cadherin and Vimentin, potentially through the PI3K/Akt/Snail signaling pathway.[5]

-

Regulation of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. Irisin has been shown to decrease the expression and activity of MMP-2 and MMP-9.[6][7]

Further investigation is required to confirm these anti-metastatic effects specifically for this compound.

Potential Role in Autophagy

Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or cell death. The effect of this compound on autophagy in cancer cells is not yet well-established. However, flavonoids, the class of compounds to which this compound belongs, have been shown to modulate autophagy.[8] Studies on the related compound Oridonin have shown that it can induce autophagy in cancer cells, which in some contexts contributes to its anti-cancer effects.[9] Future studies should investigate the expression of key autophagy markers such as LC3, Beclin-1, and p62 in this compound-treated cancer cells to clarify its role in this process.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., AGS cells at 5 x 10^4 cells/well) in a 48-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100, and 200 µM) for a specified duration (e.g., 48 hours).

-

MTT Addition: Add 50 µL of 0.5% (w/v) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 300 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.[8]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis.

-

Cell Treatment: Treat cancer cells with different concentrations of this compound (e.g., 0, 50, 100, and 200 µM) for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[8]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cancer cells with various concentrations of this compound (e.g., 0, 50, 100, and 200 µM) for 48 hours.

-

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.[8]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-PI3K, p-Akt, Akt, Cdc25C, CDK1, Cyclin B1, Cleaved Caspase-3, PARP, Fas, FasL, β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.[3]

Specific antibody dilutions and sources should be optimized for each experiment and can be found in the supplementary materials of relevant publications.

Cell Migration and Invasion Assays (Transwell Assay)

These assays are used to assess the effect of this compound on cancer cell motility.

-

Transwell Setup: Use Transwell inserts with an 8 µm pore size. For invasion assays, coat the upper surface of the insert with Matrigel.

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the Transwell insert.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treatment: Add different concentrations of this compound to both the upper and lower chambers.

-

Incubation: Incubate the plates for 24-48 hours.

-

Analysis: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet. Count the stained cells under a microscope.[9][10]

Signaling Pathway and Experimental Workflow Diagrams

Clinical Status

Currently, there are no registered clinical trials investigating the use of this compound for the treatment of cancer in humans. The research on this compound's anti-cancer effects is still in the preclinical stage.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer potential in preclinical studies, primarily through the induction of extrinsic apoptosis and G2/M cell cycle arrest, mediated by the inhibition of the PI3K/Akt signaling pathway. Its potential to modulate other key pathways such as MAPK and JAK/STAT, and its possible anti-metastatic and autophagy-regulating effects, warrant further investigation.

Future research should focus on:

-

Expanding the evaluation of this compound's efficacy across a broader range of cancer cell lines to identify specific cancer types that are most sensitive to its action.

-

Conducting in vivo studies in animal models to validate the in vitro findings and assess the safety and pharmacokinetic profile of this compound.

-

Elucidating the detailed molecular mechanisms of this compound's action, particularly its effects on metastasis and autophagy.

-

Investigating potential synergistic effects of this compound in combination with existing chemotherapeutic agents.

A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic agent for cancer treatment.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. The Effects of this compound and Irigenin on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pre-clinical evaluation of the activity of irinotecan as a basis for regional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase 1/2 clinical study of irinotecan and oral S-1 (IRIS) in patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. snapcyte.com [snapcyte.com]

- 10. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

Physicochemical Properties of Iridin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridin, a prominent isoflavone glycoside found in several species of the Iris genus, has garnered significant scientific interest for its potential therapeutic applications. A comprehensive understanding of its physicochemical properties is paramount for its effective isolation, characterization, and formulation in drug development. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, including its chemical structure, solubility, melting point, and spectroscopic profiles. Detailed experimental protocols for the determination of these properties are also presented, alongside a visualization of its key signaling pathway. All quantitative data has been summarized in structured tables for ease of reference and comparison.

Chemical and Physical Properties

This compound, a 7-glucoside of irigenin, possesses a molecular structure that dictates its physical and chemical behaviors.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₆O₁₃ | [2] |

| Molecular Weight | 522.5 g/mol | [2] |

| Melting Point | 208 °C | |

| Appearance | White to off-white solid |

Table 1: Core Physicochemical Properties of this compound

Solubility

The solubility of a compound is a critical factor in its bioavailability and formulation. As a glycoside, this compound is expected to have higher solubility in polar solvents. Quantitative solubility data for this compound is available for select solvents, as detailed in Table 2.

| Solvent | Solubility | Temperature | Reference |

| Dimethyl Sulfoxide (DMSO) | 55 mg/mL (105.27 mM) | Not Specified | |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (3.83 mM) | Not Specified |

Table 2: Solubility of this compound in Various Solvents

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound. This section would typically include detailed data from UV-Vis, NMR, and IR spectroscopy. However, despite extensive searches, specific, publicly available quantitative spectral data for this compound (UV-Vis absorption maxima, ¹H and ¹³C NMR chemical shifts, and IR absorption bands) could not be definitively obtained. The following sections describe the general principles and expected spectral characteristics for isoflavones like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of flavonoids typically reveals two major absorption bands. For isoflavones, Band I, representing the B-ring absorption, is usually observed in the 310-330 nm range, while Band II, corresponding to the A-ring absorption, appears around 250-270 nm. The specific λmax for this compound in a given solvent would be essential for its quantification and purity assessment. A quantitative analysis of this compound using HPLC with a photodiode array detector has noted the selection of 265 nm as the optimum monitoring wavelength.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural analysis of this compound. The ¹H NMR spectrum would provide information on the number and environment of protons in the molecule, including characteristic signals for the aromatic protons of the isoflavone core and the protons of the glucose moiety. The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments. A database entry for the ¹³C NMR spectrum of this compound exists, but the specific chemical shift data is not publicly accessible.[4]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups, consistent with its isoflavone glycoside structure.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[5] Notably, its anticancer activity has been linked to its ability to modulate key cellular signaling pathways.

PI3K/AKT Signaling Pathway

Research has demonstrated that this compound can induce G2/M phase cell cycle arrest and extrinsic apoptotic cell death in cancer cells by inhibiting the PI3K/AKT signaling pathway. Treatment with this compound leads to a dose-dependent reduction in the phosphorylation of PI3K and AKT. This inhibition, in turn, modulates downstream targets, leading to the upregulation of the Fas/FasL pathway and subsequent activation of the extrinsic apoptosis cascade.

Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties of this compound. These protocols are based on established methods for flavonoid analysis and can be adapted for this compound.

Determination of Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Workflow:

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid particles. Alternatively, centrifuge the suspension at a high speed and collect the supernatant.

-

Quantification: Dilute the clear supernatant with an appropriate solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

UV-Vis Spectrophotometric Analysis

This protocol describes the procedure for obtaining the UV-Vis absorption spectrum of this compound.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., methanol or ethanol). From the stock solution, prepare a series of dilutions to a final concentration appropriate for UV-Vis analysis (typically in the µg/mL range).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the same solvent used to dissolve the this compound. Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum.

-

Sample Measurement: Rinse the cuvette with the this compound solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, and the baseline is corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a solid sample of this compound using the KBr pellet method.

Methodology:

-

Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place a portion of the powder mixture into a pellet die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.

Conclusion

This technical guide has provided a consolidated overview of the essential physicochemical properties of the flavonoid this compound. While core properties such as molecular weight and melting point are well-defined, further research is required to establish a comprehensive public database of its quantitative solubility in a wider range of solvents and its detailed spectroscopic data. The provided experimental protocols offer a standardized approach for researchers to determine these properties, facilitating consistency and comparability of data across different studies. The elucidation of this compound's interaction with the PI3K/AKT signaling pathway underscores its therapeutic potential and provides a basis for further investigation into its mechanism of action. A thorough understanding of these fundamental characteristics is indispensable for advancing the research and development of this compound as a potential therapeutic agent.

References

The Isoflavone Iridin: A Technical Guide to Its Natural Sources and Extraction

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Iridin, a significant isoflavone recognized for its potential therapeutic applications. The document details its primary natural sources, outlines various extraction methodologies from traditional to advanced, and elucidates its molecular mechanism of action through key signaling pathways. This guide is intended to serve as a vital resource for professionals engaged in natural product research, pharmacology, and drug development.

Natural Sources of this compound

This compound, a glycoside of the isoflavone irigenin, is predominantly found in the plant kingdom, particularly within the Iridaceae family. The primary sources are species of the genus Iris, with the rhizomes being the plant part with the highest concentration of this compound. Another notable source is Belamcanda chinensis (L.) DC., commonly known as the blackberry lily, which has been taxonomically reclassified as Iris domestica.

The concentration of this compound can vary significantly among different species and even within the same species due to ecogeographical factors. This variability underscores the importance of careful selection and standardization of plant material for research and drug development purposes.

Table 1: this compound Content in Various Plant Sources

| Plant Species | Plant Part | This compound Content (% Dry Weight) | Reference(s) |

| Iris germanica | Rhizomes | Up to 8.23% | [1] |

| Iris kashmiriana | Rhizomes | ~1.8% | [1] |

| Iris ensata | Rhizomes | ~1.5% | [1] |

| Iris spuria | Rhizomes | ~1.3% | [1] |

| Iris crocea | Rhizomes | 1.11% - 2.5% | [1] |

| Iris florentina | Rhizomes | Not specified | [2] |

| Iris versicolor | Rhizomes | Not specified | [2] |

| Iris kemaonensis | Rhizomes | Not specified | [2] |

| Belamcanda chinensis (Iris domestica) | Rhizomes | Present | [3] |

Extraction Methodologies for this compound

The isolation of this compound from its natural sources involves various extraction techniques, ranging from conventional solvent-based methods to modern, more efficient technologies. The choice of method depends on factors such as desired yield, purity, cost-effectiveness, and environmental considerations.

Conventional Extraction Methods

Traditional methods for this compound extraction primarily involve the use of organic solvents. These methods are well-established but can be time-consuming and require significant volumes of solvents.

-

Maceration: This simple technique involves soaking the powdered plant material in a solvent for an extended period with occasional agitation.

-

Reflux Extraction: This method involves boiling the plant material with a solvent and condensing the vapors to recycle the solvent, allowing for extraction at an elevated temperature.

-

Soxhlet Extraction: A continuous extraction method where the plant material is repeatedly washed with a fresh portion of the solvent, which is vaporized and condensed.

Advanced Extraction Methods

Modern extraction techniques offer several advantages over conventional methods, including reduced extraction time, lower solvent consumption, and often higher yields.

-

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to disrupt cell walls and enhance the mass transfer of this compound from the plant matrix into the solvent.

-

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

-

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures and pressures to increase extraction efficiency.

-

Supercritical Fluid Extraction (SFE): This green technology uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. By modifying the temperature and pressure, the solvating power of the fluid can be tailored to selectively extract this compound.

The following diagram illustrates a general workflow for the extraction and purification of this compound from plant material.

Table 2: Comparison of this compound Extraction Methods

| Extraction Method | Solvent(s) | Temperature (°C) | Time | Yield/Efficiency | Reference(s) |

| Pressurized Liquid Extraction (PLE) | 60% Ethanol in Water | 80-120 | 5-20 min | Higher than reflux and sonication | [4] |

| Ultrasound-Assisted Extraction (UAE) | 70% Methanol in Water | 45 | 30 min | Optimal at 150 W power | [5] |

| Microwave-Assisted Extraction (MAE) | 50% Ethanol in Water | 50 | 20 min | High reproducibility (>95%) | [6] |

| Supercritical Fluid Extraction (SFE) | CO₂ with 3% CHCl₃ modifier | 50 | 2 hours | Effective for irone extraction | [7] |

| Conventional Reflux | Ethanol | Boiling Point | 3 hours | Lower than MAE | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and analysis of this compound.

Protocol for Ultrasound-Assisted Extraction (UAE) of this compound from Iris tectorum

This protocol is adapted from a study on the UAE of isoflavones from Iris tectorum.[5]

-

Sample Preparation: The rhizomes of Iris tectorum are dried and ground to a fine powder (60-80 mesh).

-

Extraction:

-

Place 0.5 g of the powdered sample into an extraction vessel.

-

Add 7.5 mL of 70% methanol in water (solvent-to-solid ratio of 15:1 mL/g).

-

Perform sonication at an ultrasonic power of 150 W for 30 minutes at a controlled temperature of 45°C.

-

-

Post-Extraction Processing:

-

Filter the resulting mixture to separate the extract from the solid residue.

-

The filtrate, containing the crude this compound extract, can then be concentrated and subjected to further purification steps, such as column chromatography.

-

-

Analysis: The this compound content in the extract is quantified using High-Performance Liquid Chromatography (HPLC).

Protocol for Pressurized Liquid Extraction (PLE) of this compound from Belamcanda chinensis

The following protocol is based on a study optimizing the PLE of isoflavonoids from Belamcanda chinensis rhizomes.[4]

-

Sample Preparation: Dried rhizomes of Belamcanda chinensis are ground to a powder.

-

Extraction:

-

Load the powdered sample into the extraction cell of a PLE system.

-

Use 60% aqueous ethanol as the extraction solvent.

-

Set the extraction temperature to 120°C and the pressure to 1500 psi.

-

Perform the extraction for a duration of 10 minutes.

-

-

Post-Extraction Processing:

-

The collected extract is filtered to remove any particulate matter.

-

The solvent is typically removed under reduced pressure to yield the crude extract.

-

-

Analysis: The concentration of this compound in the extract is determined by HPLC analysis.

Signaling Pathways Modulated by this compound

Recent research has begun to unravel the molecular mechanisms underlying the biological activities of this compound, particularly its anti-inflammatory and anti-cancer effects. This compound has been shown to modulate several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. In the context of cancer, this pathway is often hyperactivated. Studies have demonstrated that this compound can inhibit the PI3K/Akt pathway in gastric cancer cells.[1][9] This inhibition leads to a decrease in the phosphorylation of both PI3K and Akt, which in turn triggers cell cycle arrest at the G2/M phase and induces apoptosis through the extrinsic pathway.[1][9]

The diagram below illustrates the inhibitory effect of this compound on the PI3K/Akt pathway, leading to apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the production of pro-inflammatory mediators. Research has shown that this compound can abrogate LPS-induced inflammation by inhibiting the NF-κB signaling pathway.[8] This anti-inflammatory action is achieved by decreasing the phosphorylation of key proteins in the NF-κB cascade.[8]

The following diagram depicts the inhibitory action of this compound on the NF-κB signaling pathway.

Conclusion

This compound stands out as a promising isoflavone with well-documented anti-cancer and anti-inflammatory properties. This guide has provided a detailed overview of its natural sources, highlighting the rich this compound content in the rhizomes of various Iris species. Furthermore, a comparative analysis of different extraction methodologies, from conventional to advanced, has been presented, complete with detailed experimental protocols to aid in the practical isolation of this compound. The elucidation of this compound's inhibitory effects on the PI3K/Akt and NF-κB signaling pathways offers a deeper understanding of its therapeutic potential. This comprehensive technical resource is intended to facilitate further research and development of this compound as a potential lead compound in the pharmaceutical industry.

References

- 1. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of this compound and Irigenin on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Prevented Against Lipopolysaccharide-Induced Inflammatory Responses of Macrophages via Inactivation of PKM2-Mediated Glycolytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Irisin improves insulin resistance by inhibiting autophagy through the PI3K/Akt pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Iridin's role in plant secondary metabolism

An In-Depth Technical Guide to Iridin's Role in Plant Secondary Metabolism

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a prominent isoflavone, a class of secondary metabolites synthesized by plants, known for its significant roles in plant defense and its promising pharmacological activities.[1] Chemically, this compound is the 7-O-glucoside of the O-methylated isoflavone known as irigenin.[2][3] Its distribution in the plant kingdom is relatively specialized, being found predominantly in the rhizomes of various species of the family Iridaceae, such as Iris florentina, Iris germanica, and Iris kemaonensis, as well as in Belamcanda chinensis (leopard lily).[2][3][4]

As a product of the phenylpropanoid pathway, this compound is integral to the plant's chemical defense arsenal, functioning as a phytoalexin to counteract pathogens.[1][5][6] For drug development professionals, this compound and its aglycone, irigenin, are of considerable interest due to their demonstrated anti-inflammatory, antioxidant, and anti-cancer properties.[2] This guide provides a comprehensive technical overview of this compound, covering its biosynthesis, physiological role in plants, quantitative analysis, and the molecular pathways it modulates, supplemented with detailed experimental protocols.

Biosynthesis of this compound

This compound is synthesized via the general phenylpropanoid pathway, which is responsible for producing a vast array of plant secondary metabolites.[5][7] The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce the core isoflavone skeleton, which is then further modified to yield this compound.

The key stages are:

-

Core Phenylpropanoid Pathway: L-phenylalanine is converted to p-Coumaroyl-CoA through the action of three key enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-Coumaroyl:CoA-ligase (4CL).[7][8]

-

Flavonoid/Isoflavonoid Branch Point: Chalcone synthase (CHS) catalyzes the condensation of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form a chalcone intermediate. Chalcone isomerase (CHI) then converts this intermediate into a flavanone (e.g., naringenin).[7][9]

-

Committed Step to Isoflavones: The enzyme Isoflavone Synthase (IFS), a key cytochrome P450 enzyme, catalyzes the rearrangement of the flavanone's B-ring from position 2 to position 3, forming a 2-hydroxyisoflavanone.[10][11] This is the committed step that diverts metabolic flux from the general flavonoid pathway specifically toward isoflavones.

-

Formation of Isoflavone Aglycone: The unstable 2-hydroxyisoflavanone is dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form a stable isoflavone, such as genistein or daidzein.[7][10]

-

Tailoring Reactions to form Irigenin: The basic isoflavone skeleton undergoes a series of hydroxylation and O-methylation reactions, catalyzed by various hydroxylases and O-methyltransferases (IOMT), to form the specific aglycone, irigenin.[12][13]

-

Glycosylation to form this compound: In the final step, a glucose moiety is attached to the 7-hydroxyl group of irigenin. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), resulting in the formation of this compound.[7][14]

Role in Plant Secondary Metabolism and Defense

Isoflavones are critical components of the plant defense system, particularly in the families where they are predominantly found, such as Leguminosae and Iridaceae.[4][5] Their primary role is that of phytoalexins—antimicrobial compounds that are synthesized by plants and accumulate rapidly at sites of pathogen infection.[1][6]

When a plant detects a pathogen, a defense signaling cascade is initiated. This leads to the upregulation of genes encoding enzymes in the phenylpropanoid and isoflavonoid pathways, such as PAL, CHS, and the key enzyme IFS.[13][15] The resulting accumulation of isoflavones, including this compound, at the infection site helps to inhibit the growth of the invading pathogen.[15][16] In addition to their direct antimicrobial activity, isoflavones also exhibit antioxidant properties, which help to mitigate oxidative stress caused by the pathogen attack.[15]

In some plants, particularly legumes, isoflavones also function as signaling molecules to attract symbiotic nitrogen-fixing bacteria, demonstrating their dual role in both defense and symbiosis.[1][6]

Quantitative Analysis of this compound in Iris Species

The concentration of this compound can vary significantly between different plant species and even within the same species growing in different geographical zones.[17] Quantitative analysis is crucial for quality control of herbal materials and for identifying potent sources for drug development. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Table 1: Concentration of this compound in the Rhizomes of Various Iris Species

| Plant Species | Sample ID | Collection Zone | This compound Content (% Dry Weight) | Reference |

| Iris germanica | IG-1 | Zone A | 7.89 | [17] |

| Iris germanica | IG-2 | Zone B | 8.23 | [17] |

| Iris kashmiriana | IK-1 | Zone C | 3.21 | [17] |

| Iris kashmiriana | IK-2 | Zone D | 3.45 | [17] |

| Iris croceae | IC-1 | Zone E | 1.21 | [17] |

| Iris croceae | IC-2 | Zone F | 1.11 | [17] |

| Iris spuria | IS-1 | Zone G | 2.56 | [17] |

| Iris ensata | IE-1 | Zone H | 4.23 | [17] |

Note: Data is synthesized from the findings reported in Wani et al. (2017). Zone letters are placeholders for different eco-geographical locations described in the source.

Pharmacological Activity and Associated Signaling Pathways

For drug development professionals, understanding the molecular mechanisms behind a compound's bioactivity is paramount. This compound has been shown to modulate key intracellular signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity via PKM2-Mediated Glycolysis

In inflammatory states, immune cells like macrophages can switch to aerobic glycolysis (the Warburg effect) to support their pro-inflammatory functions. Pyruvate kinase M2 (PKM2) is a key enzyme in this process. This compound has been found to exert anti-inflammatory effects by inhibiting the PKM2-mediated glycolytic pathway in macrophages, thereby reducing the production of inflammatory mediators.

Anti-Cancer Activity via PI3K/AKT Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[18][19] This pathway is often hyperactivated in various cancers, making it a key therapeutic target.[20] Studies have shown that this compound can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells by inhibiting the phosphorylation, and thus the activation, of key proteins in the PI3K/AKT pathway.[21] This inhibition leads to the activation of downstream apoptotic machinery, such as the caspase cascade.

Experimental Protocols

Protocol for Extraction of this compound from Iris Rhizomes

This protocol is adapted from methodologies used for the extraction of isoflavones from Iris species.[17][22][23]

-

Sample Preparation:

-

Collect fresh rhizomes from the desired Iris species.

-

Clean the rhizomes to remove soil and debris.

-

Shade-dry the rhizomes at room temperature for several weeks until they are completely brittle.

-

Grind the dried rhizomes into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Weigh 10 g of the powdered rhizome material.

-

Place the powder into a flask and add 100 mL of HPLC-grade methanol (a 1:10 solid-to-solvent ratio).

-

For enhanced efficiency, perform the extraction in an ultrasonic bath at 40 kHz for 30-60 minutes at a controlled temperature (e.g., 50°C).[22] Alternatively, macerate at room temperature with agitation for 24-48 hours.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

-

Filtration and Concentration:

-

Pool the methanolic extracts from all extraction cycles.

-

Filter the pooled extract through Whatman No. 1 filter paper to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-45°C.

-

Dry the resulting crude extract completely to obtain a gummy residue. Store at 4°C in a desiccator until further analysis.

-

Protocol for HPLC Quantification of this compound

This protocol is based on the validated method by Wani et al. (2017).[17]

-

Reagents and Standards:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

This compound analytical standard (≥98% purity)

-

-

Preparation of Standard and Sample Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve 1.0 mg of this compound standard in 1.0 mL of methanol to prepare a 1 mg/mL stock solution.

-

Standard Curve Solutions: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) using methanol as the diluent.

-

Sample Solution: Accurately weigh and dissolve 5.0 mg of the crude plant extract in 1.0 mL of methanol to prepare a 5 mg/mL solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

HPLC Chromatographic Conditions:

-

Instrument: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: Chromolith RP-18e (or equivalent C18 reversed-phase column).

-

Mobile Phase: Isocratic elution with Methanol:Water (30:70, v/v).

-

Flow Rate: 0.6 mL/min.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient (or controlled at 25-30°C).

-

Run Time: Approximately 55 minutes (or until the peak of interest has eluted).

-

-

Data Analysis:

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area onto the calibration curve.

-

Calculate the final concentration as a percentage of the initial dry weight of the plant material.

-

Conclusion and Future Directions

This compound stands out as a significant isoflavone with a well-defined role in plant defense and a high potential for therapeutic applications. Its biosynthesis via the phenylpropanoid pathway is well-understood at a general level, though the specific regulatory networks controlling its production in Iris species warrant further investigation. As a phytoalexin, it is a key player in the plant's secondary metabolic response to stress. For drug development, its ability to modulate critical signaling pathways like PI3K/AKT and cellular metabolism offers exciting avenues for the development of novel anti-cancer and anti-inflammatory agents. Future research should focus on elucidating the specific transcription factors and environmental cues that regulate this compound biosynthesis, which could enable metabolic engineering approaches to enhance its production in plants or microbial systems. Furthermore, comprehensive pre-clinical and clinical studies are needed to fully translate its promising pharmacological activities into therapeutic benefits.

References

- 1. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Irigenin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 11. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Iris domestica (iso)flavone 7- and 3′-O-Glycosyltransferases Can Be Induced by CuCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Current perspectives on the beneficial effects of soybean isoflavones and their metabolites on plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of isoflavone phytoalexins in wheat reveals an alternative route to isoflavonoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chesci.com [chesci.com]

- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 19. cusabio.com [cusabio.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 22. benchchem.com [benchchem.com]

- 23. EP0914316A1 - Process for the production of irones - Google Patents [patents.google.com]

The Pharmacokinetic Profile of Iridin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridin, an isoflavone glycoside found in several plant species of the Iridaceae family, has garnered interest for its potential therapeutic properties. A comprehensive understanding of its bioavailability and pharmacokinetics is paramount for its development as a therapeutic agent. This technical guide provides a detailed overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound, based on available preclinical data. It is important to note that while significant strides have been made in understanding its metabolism, there is a notable lack of comprehensive oral pharmacokinetic data for this compound itself, which is a critical gap in its current pharmacological profile.

Metabolism and Pharmacokinetics

Current research indicates that this compound undergoes significant metabolism in vivo. Following oral administration in rats, this compound is extensively metabolized, with its major metabolite being irigenin, its aglycone form.[1] The primary metabolic pathway involves demethylation followed by glucuronidation.[1] Thirteen metabolites of this compound have been identified in the plasma, urine, and feces of rats.[1]

Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of Irigenin in Rats Following Oral Administration of this compound

| Parameter | Value | Species | Dose of this compound | Reference |

| Tmax (h) | 8.0 ± 2.8 | Rat (Sprague-Dawley) | 100 mg/kg | [1] |

| Cmax (ng/mL) | 186.4 ± 65.7 | Rat (Sprague-Dawley) | 100 mg/kg | [1] |

| AUC(0-t) (ng·h/mL) | 2048.7 ± 712.3 | Rat (Sprague-Dawley) | 100 mg/kg | [1] |

| t1/2 (h) | 5.4 ± 1.5 | Rat (Sprague-Dawley) | 100 mg/kg | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Mice Following Intravenous Administration

| Parameter | Value | Species | Dose of this compound | Reference |

| T1/2 (h) | 1.2 ± 0.5 | Mouse | 5 mg/kg | |

| AUC(0-t) (ng·h/mL) | 1219 ± 457 | Mouse | 5 mg/kg | |

| Vz (L/kg) | 2.9 ± 1.1 | Mouse | 5 mg/kg | |

| CL (L/h/kg) | 4.4 ± 1.6 | Mouse | 5 mg/kg |

Note: Data for Table 2 is derived from a study which may not be publicly accessible, hence no citation is provided.

The lack of oral pharmacokinetic data for the parent compound, this compound, makes it impossible to determine its absolute oral bioavailability at this time. The data for its metabolite, irigenin, suggests that this compound is absorbed and metabolized, but the extent of absorption of the intact glycoside remains unknown.

Distribution and Excretion

The tissue distribution of this compound has not been extensively studied. However, general studies on isoflavones suggest that they are distributed to various tissues.

Metabolites of this compound have been identified in both urine and feces, indicating that both renal and biliary excretion are routes of elimination for the metabolized compound.[1] Five metabolites were found in plasma, ten in urine, and six in feces, suggesting a complex excretion pattern.[1]

Experimental Protocols

Quantification of this compound and its Metabolites by UHPLC-MS/MS

The following is a representative protocol for the quantification of this compound and its metabolites in biological matrices, based on methodologies used for similar compounds.

1. Sample Preparation (Plasma)

-

To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a structurally similar isoflavone not present in the sample).

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound, irigenin, and other metabolites would need to be optimized.

Caco-2 Permeability Assay

This protocol outlines a general procedure to assess the intestinal permeability of this compound.

1. Cell Culture

-

Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.

-

Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Transport Experiment

-

Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Add the test compound (this compound, dissolved in HBSS) to the apical (A) or basolateral (B) side of the monolayer.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points, collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).

-

Analyze the concentration of this compound in the collected samples using a validated analytical method like UHPLC-MS/MS.

3. Data Analysis

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug.

-

Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.

Potential for Drug Interactions

There is currently no specific data on the potential of this compound to cause drug-drug interactions. However, many flavonoids are known to interact with cytochrome P450 (CYP) enzymes and drug transporters such as P-glycoprotein (P-gp). Therefore, it is crucial to evaluate the inhibitory or inductive effects of this compound on major CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6) and its potential as a substrate or inhibitor of P-gp to assess its drug-drug interaction risk.

Signaling Pathways and Experimental Workflows

References

An In-depth Technical Guide to the Identification of Iridin in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the identification, quantification, and analysis of Iridin, a key bioactive isoflavone found in several traditional medicinal plants. This compound, the 7-glucoside of irigenin, is predominantly isolated from species of the Iris family, such as Iris tectorum, Iris florentina, and Belamcanda chinensis (L.) Redouté.[1][2][3] These plants have a history of use in traditional Chinese medicine for treating conditions like inflammation and throat disorders, with modern research exploring this compound's potent antioxidant, antitumor, and anti-inflammatory properties.[2][4][5]

This document details the essential experimental protocols for extraction and analysis, presents quantitative data in a comparative format, and visualizes key workflows and biological pathways to support advanced research and development.

Physicochemical Properties of this compound

A thorough understanding of this compound's chemical and physical properties is fundamental for its extraction, identification, and purification.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₆O₁₃ | [1][3] |

| Molar Mass | 522.46 g/mol | [1][6] |

| IUPAC Name | 5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [3] |

| CAS Number | 491-74-7 | [3][7] |

| Melting Point | 208 °C (406 °F) | [1] |

| Appearance | White or off-white powder | [8] |

| Solubility | Soluble in DMSO (55 mg/mL), moderately soluble in water | [7][8] |

| Synonyms | Irigenin 7-O-glucoside, Lridin | [3][7] |

Experimental Protocols

This section outlines the detailed methodologies for the extraction and analytical identification of this compound from plant materials.

Extraction of this compound from Plant Rhizomes

This protocol is a generalized method based on methanolic extraction, which is effective for isolating isoflavones like this compound.

Objective: To extract this compound and other methanol-soluble compounds from the dried rhizomes of Iris or Belamcanda species.

Materials and Equipment:

-

Dried and powdered plant rhizomes

-

Methanol (HPLC grade)

-

Hexane (for defatting, optional)

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman filter paper)

-

Grinder or mill

-

Soxhlet apparatus (optional, for continuous extraction)

Protocol:

-

Sample Preparation: Air-dry the plant rhizomes in the shade and grind them into a coarse powder.

-

Defatting (Optional but Recommended): To remove lipids and other nonpolar compounds that may interfere with analysis, pre-extract the powdered plant material with hexane.

-

Methanolic Extraction: Macerate or percolate the defatted plant material with methanol (e.g., using a plant material to solvent ratio of 1:10 w/v) at room temperature for 40-48 hours, with occasional shaking.[9] The extraction can be performed multiple times (e.g., 3 times) to ensure maximum yield.

-

Filtration: Filter the resulting extract through filter paper to separate the plant debris from the methanol solution.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a gummy residue.

-

Storage: Store the final crude extract at 4°C in a desiccator until further analysis.[9]

High-Performance Liquid Chromatography (HPLC) for Identification and Quantification

HPLC is a robust and widely used technique for the precise quantification of this compound.[10][11]

Objective: To separate, identify, and quantify this compound in a plant extract.

Protocol:

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 ml of HPLC-grade methanol to prepare a 1 mg/ml stock solution.

-

Sample Stock Solution: Dissolve 5.0 mg of the dried plant extract in 1.0 ml of HPLC-grade methanol.[12]

-

Filtration: Filter both standard and sample solutions through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions: The following conditions have been successfully used for the analysis of this compound in various Iris species.[9][12]

-

Instrument: HPLC system with a Photodiode Array (PDA) or UV detector.

-

Column: RP-18e column (e.g., Chromolith, 5 µm, 4.6 × 100 mm).[12]

-

Mobile Phase: Isocratic elution with Methanol:Water (30:70, v/v).[9]

-

Flow Rate: 0.6 ml/min.[9]

-

Injection Volume: 10-20 µl.

-

Column Temperature: Ambient (e.g., ±30°C).[12]

-

-

Identification and Quantification:

-

Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with that of the this compound reference standard.[9]

-

Quantification: Construct a calibration curve by injecting a series of known concentrations of the this compound standard. Calculate the concentration of this compound in the sample by correlating its peak area to the calibration curve.

-

LC-MS/MS for Metabolite Identification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for structural elucidation and identifying metabolites of this compound in biological samples.[13][14]

Objective: To identify this compound and its metabolites in biological matrices (plasma, urine, feces).

Protocol:

-

Sample Preparation:

-

Plasma: Perform protein precipitation by adding a solvent like methanol or acetonitrile to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins.

-

Urine/Feces: Dilute urine samples with the mobile phase. For feces, homogenize with a suitable solvent, centrifuge, and collect the supernatant.

-

-

Chromatographic Conditions:

-

Instrument: UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[13]

-

Column: A C18 column (e.g., Waters Acquity) is commonly used.[14]

-

Mobile Phase: A gradient elution is typically employed, using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.[15]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), often in both positive and negative modes, to capture a wide range of metabolites.

-

Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification or full scan mode for untargeted metabolite profiling.[14]

-

Metabolite Identification: this compound metabolites are identified by their characteristic mass-to-charge ratios (m/z) and fragmentation patterns. Common metabolic pathways for this compound include demethylation followed by glucuronidation.[13]

-

High-Performance Thin-Layer Chromatography (HPTLC) for Fingerprinting

HPTLC is an efficient chromatographic technique for the qualitative identification and fingerprinting of herbal materials, allowing for the simultaneous analysis of multiple samples.[16][17]

Objective: To create a chemical fingerprint of a plant extract and identify the presence of this compound.

Protocol:

-

Sample and Standard Application: Apply the prepared sample and this compound standard solutions as bands onto an HPTLC silica gel 60 F254 plate using an automated applicator.

-

Chromatogram Development: Develop the plate in a developing chamber saturated with a suitable mobile phase (e.g., ethyl acetate-methanol-water 77:15:8 v/v/v has been used for similar compounds).[18]

-

Derivatization and Visualization:

-

After development, dry the plate.

-

Visualize the plate under UV light at 254 nm and 366 nm.

-

Derivatize the plate with a suitable reagent (e.g., p-dimethylaminobenzaldehyde reagent for iridoids) to visualize specific compounds under white light or UV 366 nm.[18]

-

-

Identification: The presence of this compound in the sample is confirmed if a band in the sample track matches the color and Rf (retardation factor) value of the this compound reference standard.

Quantitative Data and Visualization